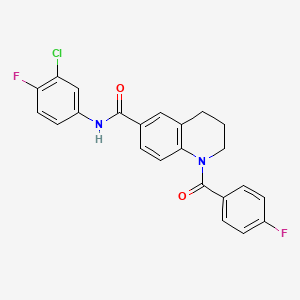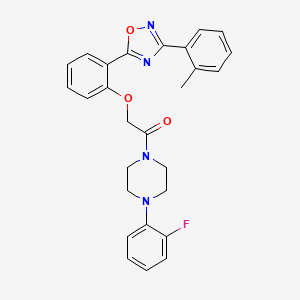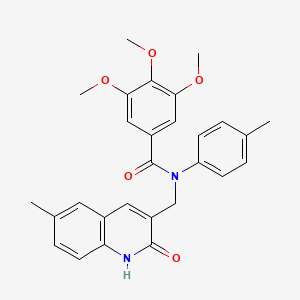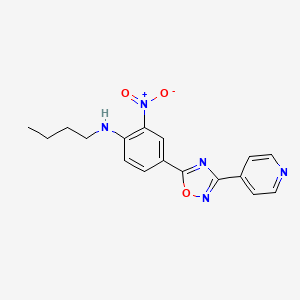
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY-PA and is a fluorescent probe that can be used for imaging and detection purposes.
作用机制
BODIPY-PA functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action of BODIPY-PA involves the transfer of energy from the excited state of the molecule to the ground state, which results in the emission of light. The intensity of the emitted light is proportional to the concentration of the target molecule, which allows for quantitative analysis of the target molecule.
Biochemical and Physiological Effects:
BODIPY-PA has been shown to have minimal cytotoxicity and low phototoxicity, which makes it suitable for use in live cell imaging and other biological applications. However, the long-term effects of BODIPY-PA on cells and tissues are not well understood, and further studies are needed to assess its safety and potential side effects.
实验室实验的优点和局限性
One of the major advantages of BODIPY-PA is its high sensitivity and specificity for detecting target molecules. It can also be easily conjugated to other molecules such as antibodies and peptides, which allows for targeted imaging and detection. However, BODIPY-PA has some limitations, including its susceptibility to photobleaching, which can limit its usefulness in long-term imaging experiments. It also has a limited excitation and emission range, which can restrict its use in certain applications.
未来方向
There are several future directions for research on BODIPY-PA, including the development of new synthesis methods to improve the yield and purity of the compound. Furthermore, the use of BODIPY-PA in combination with other imaging techniques such as electron microscopy and super-resolution microscopy can provide more detailed information about the structure and function of cells and tissues. Additionally, the development of new applications for BODIPY-PA in areas such as drug discovery and diagnosis of diseases can lead to significant advancements in the field of biomedical research.
合成方法
The synthesis of BODIPY-PA involves the reaction of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with N-butyl-2-nitroaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography. The yield of BODIPY-PA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
科学研究应用
BODIPY-PA has a wide range of scientific research applications, including but not limited to, imaging of live cells, detection of reactive oxygen species (ROS), and monitoring of protein-protein interactions. BODIPY-PA has been used to visualize the distribution of lipids in live cells and to study the dynamics of lipid metabolism. It has also been used to detect ROS in cells and tissues, which are involved in various physiological and pathological processes. Furthermore, BODIPY-PA has been used to monitor the interaction between proteins, which is essential for understanding the function of proteins in cells.
属性
IUPAC Name |
N-butyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-3-8-19-14-5-4-13(11-15(14)22(23)24)17-20-16(21-25-17)12-6-9-18-10-7-12/h4-7,9-11,19H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUUBSULSEXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
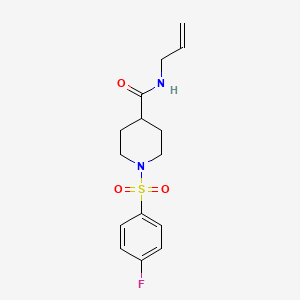
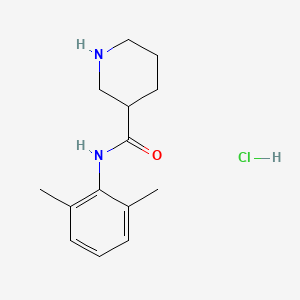
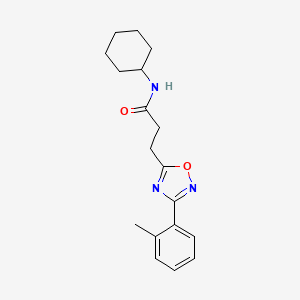

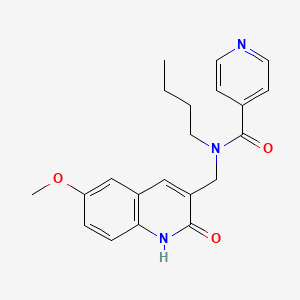
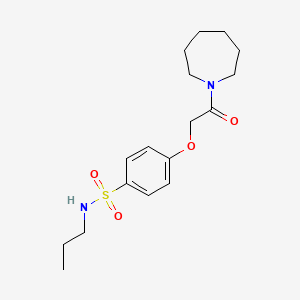

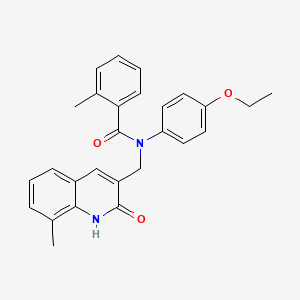
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)
